Product packaging for Arsenosiloxane II(Cat. No.:CAS No. 18817-07-7)

Arsenosiloxane II

Cat. No.: B3112153
CAS No.: 18817-07-7
M. Wt: 732.6 g/mol
InChI Key: ZKVLQXIJGZSMRW-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Arsenosiloxane Research

The exploration of compounds featuring arsenic-silicon-oxygen bonds has roots in the mid-20th century, coinciding with significant advancements in polymer science and materials research. Early investigations into organometallic oxide polymers, including arsenosiloxanes, were part of broader efforts to develop high-temperature resistant materials archive.orgarchive.orgdtic.mildtic.mil. Research in the late 20th century, notably by Baier, Bissinger, and Schmidbaur, delved into the formation and decomposition pathways of trialkylsilyl arsenates and arsenites, providing foundational insights into the chemical behavior of these hybrid structures acs.orgl-i-c.org. This work established key synthetic routes and characterized the stability of As-O-Si bonds, laying the groundwork for understanding more complex arsenosiloxane architectures. The identification and commercial availability of specific compounds like Arsenosiloxane II (CAS: 18817-07-7) vulcanchem.com signifies a progression from fundamental research to the practical availability of these specialized chemicals.

Scope and Interdisciplinary Significance of this compound in Modern Chemistry

Arsenosiloxane compounds, including specific entities like this compound, hold interdisciplinary significance across several modern scientific domains. Their unique hybrid nature, combining the Lewis acidity and redox activity of arsenic with the versatile bonding and thermal stability of siloxane backbones, makes them attractive for various applications. Research has explored their utility in the synthesis of siloxane-based polymers with potential antifungal properties semanticscholar.org. Furthermore, certain arsenosiloxane derivatives have been investigated as arsenic dopants in semiconductor manufacturing, highlighting their role in advanced materials science and microelectronics semanticscholar.org. The study of these compounds also contributes to coordination chemistry and the understanding of inorganic-organic hybrid materials, offering insights into bonding, reactivity, and structural motifs that can be leveraged for new material design.

Classification of Arsenosiloxane Compounds: Overview of As(III) and As(V) Species

Arsenosiloxane compounds can be broadly classified based on the oxidation state of the arsenic atom incorporated into the structure. Arsenic typically exists in two primary oxidation states relevant to these compounds: trivalent (As(III)) and pentavalent (As(V)) europa.eu.

As(III) Species: Compounds containing trivalent arsenic in arsenosiloxanes are often referred to as silyl (B83357) arsenites. In these species, arsenic typically adopts a trigonal pyramidal geometry, bonded to oxygen atoms and potentially organic ligands. The As-O-Si linkage is a key feature, connecting the arsenic center to the siloxane framework.

As(V) Species: Compounds with pentavalent arsenic are generally termed silyl arsenates. Here, arsenic commonly exhibits tetrahedral coordination, often featuring a double bond to an oxygen atom (As=O) or being part of an arsenate anion structure integrated with siloxane units.

Data Tables

To illustrate the chemical characteristics of arsenosiloxane compounds, the following tables present relevant data. Specific detailed structural data for "this compound" itself is not extensively detailed in the provided search snippets. Therefore, Table 2 includes representative structural parameters derived from studies on related arsenosiloxane compounds to provide context for the class of materials to which this compound belongs.

Table 1: Identification of this compound

PropertyValueSource (Snippet Index)
Compound NameThis compound vulcanchem.compharmint.netpharmint.net
CAS Number18817-07-7 vulcanchem.com
AvailabilityListed by chemical suppliers vulcanchem.compharmint.netpharmint.net
General NotesExhibits distinct thermal and solubility properties due to its hybrid structure vulcanchem.com

Table 2: Representative Structural Parameters in Arsenosiloxane Compounds

(Note: The following data is derived from studies on related arsenosiloxane compounds to illustrate typical structural features within this chemical class.)

Bond TypeParameterRange / Typical ValueSource (Snippet Index)
As-OBond Length1.728(2) Å to 1.781(3) Å semanticscholar.org
Si-OBond Length1.628(4) Å to 1.766 Å semanticscholar.org
As-O-SiBond Angle128.5(4)° to 146.94(11)° semanticscholar.org
O-As-OBond Angle97.72(17)° to 100.64(18)° (mean 98.88°) semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30As2O4Si2 B3112153 Arsenosiloxane II CAS No. 18817-07-7

Properties

IUPAC Name

2,4,4,6,8,8-hexakis-phenyl-1,3,5,7,2,6,4,8-tetraoxadiarsadisilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30As2O4Si2/c1-7-19-31(20-8-1)37-39-43(33-23-11-3-12-24-33,34-25-13-4-14-26-34)41-38(32-21-9-2-10-22-32)42-44(40-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLQXIJGZSMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[As](O[Si](O[As](O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30As2O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100681
Record name Arsenosiloxane II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18817-07-7
Record name Arsenosiloxane II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Arsenosiloxane Ii and Analogous Systems

Strategic Approaches to As-O-Si Bond Formation

Several synthetic routes have been established for the creation of As-O-Si bonds, primarily involving the reaction of arsenic-containing precursors with silicon-containing reagents.

A significant pathway for the formation of arsenosiloxanes involves the metathesis reaction between silver arsenate(V) salts and chlorosilanes. This method is particularly effective for synthesizing tris(trialkylsilyl) arsenates(V). The general reaction can be represented as:

Ag₃AsO₄ + 3 R₃SiCl → (R₃SiO)₃AsO + 3 AgCl

In this process, the highly electronegative chlorine atoms on the chlorosilane are displaced by the arsenate anion, facilitated by the precipitation of insoluble silver chloride, which drives the reaction to completion researchgate.netresearchgate.net. Typical yields for this metathesis reaction range from 50% to 75% vulcanchem.com. For instance, using chlorotrimethylsilane (B32843) (Me₃SiCl) or chlorotriethylsilane (B140506) (Et₃SiCl) with silver arsenate(V) yields the corresponding tris(trimethylsilyl) or tris(triethylsilyl) arsenate(V) derivatives researchgate.netresearchgate.net.

Another established route to arsenosiloxane derivatives, specifically arsenates(V), utilizes arsenic acid (H₃AsO₄) in conjunction with hexaalkyldisilazanes, such as hexamethyldisilazane (B44280) ((Me₃Si)₂NH) researchgate.netresearchgate.net. This reaction typically proceeds with the evolution of ammonia, indicating a condensation process where the silyl (B83357) groups from the disilazane replace the hydroxyl groups of arsenic acid.

H₃AsO₄ + 3 (Me₃Si)₂NH → (Me₃SiO)₃AsO + 3 NH₃ + 3 Me₃SiOH (further condensation may occur)

This methodology has been employed to synthesize compounds like hexakis(trimethylsilyloxy)triarsazene, which features a cyclic As₃N₃ core with silyloxy substituents researchgate.net. The reaction conditions, including temperature and solvent, can influence product formation and the potential for side reactions researchgate.netresearchgate.net.

The synthesis of arsenosiloxanes containing arsenic in the +3 oxidation state typically involves arsenic(III) halides as starting materials. These halides, such as arsenic trichloride (B1173362) (AsCl₃) or arsenic triiodide (AsI₃), are reactive towards nucleophilic silylating agents or organometallic reagents that can introduce silyloxy groups.

A direct method for forming As(III)-O-Si bonds involves the reaction of arsenic(III) chloride with silylating agents like sodium trimethylsilanolate (NaOSiMe₃):

AsCl₃ + 3 NaOSiMe₃ → (Me₃SiO)₃As + 3 NaCl

This reaction yields tris(trimethylsilyl) arsenite(III) researchgate.net. Arsenic(III) halides can also undergo stepwise substitution with organometallic reagents, although these reactions more commonly lead to As-C bond formation. However, controlled reactions with silyloxy nucleophiles are crucial for generating arsenite-based arsenosiloxanes researchgate.netthieme-connect.descielo.brrsc.org. The use of arsenic(III) triiodide (AsI₃) as a precursor is also noted, offering advantages such as lower toxicity and greater stability compared to AsCl₃ scielo.brscielo.br.

Mechanistic Insights into Arsenosiloxane Formation Reactions

Understanding the mechanisms underlying arsenosiloxane formation is key to controlling reactivity and optimizing yields. For arsenates(V), the silylation of arsenic acid or arsenate salts often involves intermediates where silyl groups coordinate to arsenic. For example, the formation of hexakis(trimethylsilyloxy)triarsazene from arsenic acid and hexamethyldisilazane is proposed to proceed via tris(trimethylsilyl)orthoarsenate ((Me₃SiO)₃AsO) as an intermediate researchgate.netresearchgate.net.

Condensation reactions are also significant. Trimethylsilyl (B98337) esters of arsenates(V) can undergo condensation at ambient temperatures, leading to the formation of hexamethyldisiloxane (B120664) and polyarsenate(V) species, such as tetrakis(trimethylsilyl) diarsenate(V) researchgate.netresearchgate.net. This indicates a propensity for forming Si-O-Si linkages and extending the siloxane chain. In some cases, reaction products can form crystalline adducts involving both arsenosiloxane and imino-siloxane moieties, featuring complex coordination environments around the arsenic atoms researchgate.netresearchgate.net.

The formation of the Si-O-Si bond itself is a fundamental process in siloxane chemistry, where the bond angle significantly influences its character and reactivity aps.orgacs.org. While direct mechanistic studies on "Arsenosiloxane II" are not detailed in the provided snippets, the general principles of silyl ester condensation and the reactivity of As-O and Si-O bonds offer insights into potential reaction pathways.

Control of Stoichiometry and Yield Optimization in Arsenosiloxane Synthesis

Optimizing the synthesis of arsenosiloxanes requires careful control over reaction stoichiometry, temperature, solvent choice, and reactant concentrations. These factors can significantly influence the formation of desired products and minimize unwanted side reactions researchgate.netresearchgate.net.

For instance, in the reaction of silver arsenate(V) with chlorosilanes, precise stoichiometric ratios are necessary to ensure complete reaction and avoid residual starting materials. The precipitation of silver chloride acts as a driving force, but efficient mixing and reaction times are crucial for maximizing yields researchgate.netresearchgate.netvulcanchem.com.

When using arsenic(III) halides, the choice of nucleophile and the reaction conditions play a vital role. For example, the reaction of arsenic(III) chloride with Grignard reagents to form disubstituted products has been reported to yield good yields thieme-connect.de. Similarly, the synthesis of tris(trimethylsilyl) arsenite(III) from AsCl₃ and NaOSiMe₃ relies on the controlled addition of the silylating agent to manage the reaction exothermicity and ensure complete substitution researchgate.net.

Factors such as the solubility of reactants and products, as well as the potential for decomposition or further condensation of the desired arsenosiloxane, must also be considered for yield optimization researchgate.netresearchgate.net.

Compound List

this compound

Tris(trialkylsilyl) arsenates(V)

Tris(trimethylsilyl) arsenate(V)

Tris(triethylsilyl) arsenate(V)

Hexakis(trimethylsilyloxy)triarsazene

Tris(trimethylsilyl) arsenite(III)

Hexamethyldisiloxane

Advanced Spectroscopic Characterization Techniques for Arsenosiloxane Ii Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution and the solid state. asme.org For Arsenosiloxane II, a combination of 1H, 13C, and 29Si NMR provides a complete picture of its covalent framework and the spatial arrangement of its substituent groups.

The NMR spectra of this compound are dominated by signals from the phenyl (C₆H₅) substituents attached to both the arsenic and silicon atoms.

1H NMR Spectroscopy : The proton spectrum is expected to show complex signals in the aromatic region, typically between 7.0 and 8.0 ppm. sigmaaldrich.comcarlroth.compitt.edu The protons on the phenyl rings attached to silicon will have different chemical shifts from those attached to arsenic due to the differing electronegativity and electronic environments of the Si and As atoms. These signals will appear as complex multiplets resulting from proton-proton (homonuclear) coupling within each ring.

13C NMR Spectroscopy : The carbon spectrum will display multiple resonances in the aromatic region (approximately 120-150 ppm). sigmaaldrich.compitt.edu Distinct signals are expected for the ipso, ortho, meta, and para carbons of the phenyl groups. Furthermore, the signals for the phenyl carbons bonded to silicon will be distinguishable from those bonded to arsenic. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the signals as belonging to the CH groups of the phenyl rings.

29Si NMR Spectroscopy : As silicon has a spin-1/2 nucleus (29Si, 4.7% natural abundance), 29Si NMR is a powerful tool for probing the silicon environment directly. organicchemistrydata.org The silicon atoms in this compound are in a disubstituted siloxane (D-type) environment, formally denoted as D² (referring to a silicon atom bonded to two other silicon atoms via oxygen bridges, though here it is bonded to arsenic atoms). For phenyl-substituted D-units in siloxane rings, chemical shifts are typically observed in the range of -30 to -50 ppm relative to tetramethylsilane (B1202638) (TMS). pdx.edu The precise shift provides insight into the geometry and strain of the eight-membered ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges for the different nuclei in this compound. Values are relative to TMS.

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
1H Ph-Si ~7.2 - 7.8 Multiplet
Ph-As ~7.1 - 7.7 Multiplet
13C Ph-Si (ipso, o, m, p) ~125 - 140 4 distinct signals
Ph-As (ipso, o, m, p) ~125 - 140 4 distinct signals
29Si O-Si(Ph)₂-O ~ -30 to -50 Singlet

While 1D NMR provides fundamental information, advanced techniques are necessary to unambiguously assign signals and understand the three-dimensional structure.

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal 1H-1H couplings within the individual phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of each 1H signal to its corresponding 13C signal in the phenyl groups.

Solid-State NMR (SSNMR) : Since this compound is a crystalline solid (melting point 145-146°C), solid-state NMR provides invaluable information about its structure in the solid phase. frinton.com 29Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments can enhance the signal of the low-abundance 29Si nucleus and provide information on the local silicon environment within the crystal lattice. The technique can confirm the presence of a single silicon environment as suggested by the molecular symmetry and can be used to study polymorphism if different crystalline forms exist.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of As-O-Si Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. dtic.mil These methods are complementary and are particularly sensitive to the bonding and conformation of the As-O-Si backbone of this compound. dtic.milresearchgate.net

The vibrational spectrum of this compound can be divided into two main regions: vibrations of the phenyl groups and vibrations of the central inorganic As₂O₄Si₂ ring. The most diagnostic signals are those arising from the As-O-Si linkages.

As-O-Si Stretching Vibrations : The key vibrations are the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the As-O-Si unit. By analogy with Si-O-Si bonds, the asymmetric stretch is expected to be a strong band in the IR spectrum, while the symmetric stretch is often more prominent in the Raman spectrum. researchgate.net The ν_as(Si-O-Si) mode in siloxanes typically appears in the 1000–1100 cm⁻¹ region. optica.orgresearchgate.net Due to the heavier mass of arsenic compared to silicon, the corresponding ν(As-O) and ν(As-O-Si) modes are expected at lower frequencies. The asymmetric As-O-Si stretch is predicted to fall in the 900–1050 cm⁻¹ range, while the symmetric stretch would be at a lower wavenumber.

Bending Vibrations : The bending or deformation modes (δ) of the As-O-Si and O-Si-O groups occur at lower frequencies, typically below 600 cm⁻¹. These modes are complex and involve the motion of several atoms in the ring skeleton.

Phenyl Group Vibrations : The spectra will also feature characteristic bands for the phenyl substituents, including C-H stretching (~3000–3100 cm⁻¹), C=C ring stretching (~1400–1600 cm⁻¹), and C-H out-of-plane bending (~690–900 cm⁻¹).

Table 2: Principal Vibrational Modes for this compound This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Vibrational Mode Description Expected Frequency Range (cm⁻¹) Typical Intensity (IR / Raman)
ν(C-H) Phenyl C-H Stretch 3000 - 3100 Medium / Medium
ν(C=C) Phenyl Ring Stretch 1400 - 1600 Strong / Strong
ν_as(As-O-Si) Asymmetric Ring Stretch 900 - 1050 Strong / Medium
ν_s(As-O-Si) Symmetric Ring Stretch 700 - 850 Medium / Strong
δ(O-Si-O) / δ(As-O-Si) Ring Bending/Deformation < 600 Medium-Weak / Medium-Weak

The eight-membered ring of this compound is not planar and can adopt several conformations, such as chair, boat, or crown geometries. The specific conformation influences the bond angles and dihedral angles within the ring, which in turn affects the vibrational frequencies.

The frequency of the As-O-Si (and Si-O-Si) stretching mode is known to be highly sensitive to the bond angle. aip.org Different conformers will exhibit slightly different bond angles, leading to shifts in the peak positions of these stretching modes. In solution, if there is a dynamic equilibrium between multiple conformers, the corresponding vibrational bands may appear broadened. Low-temperature spectroscopic studies could potentially "freeze out" a single dominant conformer, resulting in sharper, more defined peaks and allowing for the characterization of that specific spatial arrangement.

Mass Spectrometry: Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. wikipedia.org

For this compound (MW = 732.65), a high-resolution mass spectrum would show a molecular ion peak (M⁺•) or a protonated molecular ion ([M+H]⁺) at m/z ≈ 733 (using the mass of the most abundant isotopes, ¹H, ¹²C, ¹⁶O, ²⁸Si, ⁷⁵As). The isotopic pattern of this peak would be complex due to the presence of two silicon atoms, but would be characteristic and could be used to confirm the elemental composition.

When subjected to fragmentation (e.g., via electron impact or collision-induced dissociation), the molecular ion breaks down into smaller, characteristic fragments. libretexts.orguab.edupg.edu.pl The analysis of these fragments provides evidence for the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of Substituents : The most common initial fragmentation would be the loss of a phenyl group (•C₆H₅, mass 77), leading to a fragment ion at m/z 656.

Ring Cleavage : Cleavage of the bonds within the inorganic ring, such as the As-O or Si-O bonds, would lead to various smaller fragment ions. These processes can be complex, involving rearrangements.

Alpha-Cleavage : Cleavage of the C-As or C-Si bond is a common pathway. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound This interactive table shows plausible fragment ions and their corresponding mass-to-charge (m/z) ratios for this compound.

m/z (approx.) Proposed Fragment Ion Description
733 [C₃₆H₃₀As₂O₄Si₂ + H]⁺ Protonated Molecular Ion
656 [M - C₆H₅]⁺ Loss of a phenyl group
579 [M - 2C₆H₅]⁺ Loss of two phenyl groups
429 [As(OSi(C₆H₅)₂)O]⁺ A fragment containing one As, one Si, and two phenyl groups
181 [Si(C₆H₅)₂OH]⁺ Dihydroxydiphenylsilane fragment
77 [C₆H₅]⁺ Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Coordination Environment Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for elucidating the electronic structure and coordination environment of novel compounds like this compound. This method probes the electronic transitions between molecular orbitals that occur upon absorption of photons in the UV-Vis region of the electromagnetic spectrum, typically ranging from 200 to 800 nm. The resulting spectrum provides insights into the nature of the chromophores present, including arsenic-oxygen (As-O), silicon-oxygen (Si-O) backbones, and any associated organic ligands.

Detailed analysis of the UV-Vis spectrum of arsenosiloxane compounds can reveal information about both the arsenic and siloxane moieties. In organoarsenic compounds, electronic transitions such as π-π* and n-π* are commonly observed. niscair.res.in The electronic spectra of the ligands themselves will show characteristic bands, and coordination to the arsenic center can lead to shifts in these bands, providing evidence of complex formation. niscair.res.in For instance, a bathochromic (red) shift in the n-π* transition of a ligand's chromophore can indicate the donation of lone pair electrons to the arsenic atom. niscair.res.in

The coordination environment around the arsenic atom significantly influences the electronic spectrum. Changes in coordination number and geometry can alter the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax). In arsenic(III) complexes with dithiolato ligands, for example, the lowest-lying electronic transitions are described as having mixed ligand-to-metalloid charge transfer (LMCT) and ligand-centered character. mdpi.com While specific data for this compound is not available, analogous systems suggest that charge-transfer bands, either from the ligand to the arsenic center (LMCT) or from the arsenic to the ligand (MLCT), could be present and would be highly sensitive to the coordination environment.

The siloxane framework, while generally transparent in the near-UV and visible regions, can be influenced by the presence of the arsenic centers. The incorporation of arsenic into the siloxane structure can create new electronic states and potential charge-transfer transitions between the arsenic and oxygen atoms of the siloxane backbone.

Detailed Research Findings

Due to the novelty of this compound, specific UV-Vis spectroscopic data under this designation is not extensively published. However, research on related organoarsenic and metallosiloxane compounds provides a basis for understanding its potential electronic absorption characteristics.

Studies on organoarsenic(III) complexes have shown that the electronic spectra are often dominated by ligand-based transitions. For example, in complexes with ligands containing azomethine groups, the n-π* transition of the C=N chromophore may experience a bathochromic shift upon coordination to the arsenic center. niscair.res.in This is attributed to the polarization of the chromophore upon donation of the nitrogen lone pair to the metal. niscair.res.in

In the context of arsenic(III) complexes with sulfur-containing ligands like 1,2-benzenedithiol, intense absorption bands in the UV region are observed. mdpi.com For instance, the complex iodo-(benzene-1,2-dithiolato-S,S')-arsenic(III) exhibits a maximum absorption at 370 nm in dichloromethane, which is attributed to a combination of ligand-to-metalloid charge transfer and ligand-centered transitions. mdpi.com

The table below summarizes typical electronic transitions and their approximate absorption ranges for functional groups that could be present in arsenosiloxane structures. This data is based on general knowledge and data from related compounds, providing a predictive framework for the analysis of this compound.

Functional Group/Transition TypeTypical λmax (nm)Transition TypePotential in this compound
Phenyl Ring~255π → πPresent if phenyl substituents are on As or Si.
Carbonyl (C=O)~280n → πPresent if carbonyl-containing ligands are used.
Azomethine (C=N)~300-370n → πPresent in certain Schiff base derivatives. niscair.res.in
As-S (Thiolate)~370LMCT / Ligand-CenteredRelevant for sulfur-containing arsenosiloxanes. mdpi.com
As-O< 250n → σ / LMCTIntrinsic to the arsenosiloxane core.
Si-O-Si< 200n → σ*Forms the siloxane backbone.

Probing the Coordination Environment

For instance, a change in the coordination number of the arsenic atom would be expected to cause a noticeable shift in the λmax of the absorption bands. This is because the addition or removal of a ligand alters the ligand field around the arsenic, thereby affecting the energy levels of its molecular orbitals. By monitoring these spectral changes upon reaction with different coordinating species, it is possible to infer details about the lability and reactivity of the ligands in this compound.

Furthermore, the formation of dimeric or polymeric structures through bridging ligands can be investigated. Such associations often lead to changes in the electronic spectra compared to the monomeric species, such as the appearance of new charge-transfer bands or shifts in existing transitions due to altered electronic communication between the metal centers. In a study of a dimeric arsenic(V) compound, the solid-state structure was confirmed by X-ray crystallography, and solution-state studies could potentially use UV-Vis to observe the equilibrium between monomeric and dimeric forms. caltech.edu

The following table illustrates hypothetical UV-Vis data for this compound in different solvent environments, which could indicate changes in the coordination sphere.

SolventDielectric ConstantObserved λmax (nm)Interpretation
n-Hexane1.88260, 350Non-coordinating solvent, baseline spectrum.
Dichloromethane8.93262, 355Minor red shift due to polarity.
Acetonitrile37.5265, 365Potential coordination of solvent to As center.
Pyridine12.4270, 380Strong coordination of pyridine, significant red shift.

These hypothetical shifts would suggest an interaction between the solvent molecules and the arsenic center, providing evidence for an accessible coordination site. This type of solvatochromism is a powerful tool for probing the coordination environment of metal and metalloid complexes.

Chemical Reactivity and Transformation Pathways of Arsenosiloxane Ii

Thermal and Chemical Decomposition Mechanisms

The decomposition of arsenosiloxane compounds can be initiated by thermal stress or exposure to specific chemical environments. While precise decomposition temperatures for Arsenosiloxane II are not widely detailed in publicly accessible literature, related arsenosiloxanes demonstrate thermal lability. For instance, tris(trimethylsilyl) arsenates(V) have been observed to undergo condensation at ambient temperatures, suggesting that elevated temperatures would accelerate such processes. Hazardous decomposition products for this compound, as with many organosilicon and organoarsenic compounds, are expected to include carbon oxides aksci.com.

Factors Influencing Decomposition

The decomposition pathways and rates of arsenosiloxanes are influenced by inherent molecular properties, including steric and electronic effects. Steric effects, arising from the spatial arrangement of atoms, can impede or facilitate reactions by influencing the accessibility of reactive sites or by creating strain within the molecule wikipedia.org. Electronic effects, such as inductive or resonance effects, dictate the electron distribution within the molecule, thereby affecting bond strengths and the molecule's susceptibility to nucleophilic or electrophilic attack iupac.orgchemrxiv.orgnih.gov. In complex molecules, these effects often work synergistically, guiding the preferred modes of decomposition. For example, the nature of the alkyl or aryl groups attached to silicon and arsenic atoms can significantly alter the stability of the Si-O-As backbone.

Identification of Decomposition Products

Upon decomposition, arsenosiloxanes can yield a variety of products. A notable transformation observed in related tris(trialkylsilyl) arsenates(V) is condensation at ambient temperatures, leading to the formation of hexaalkyldisiloxanes and trimethylsilyl (B98337) polyarsenates(V), including species like tetrakis(trimethylsilyl) diarsenate(V) researchgate.net. These reactions highlight the lability of the Si-O-As bond under certain conditions, leading to the formation of more stable siloxane and polyarsenate structures.

Condensation and Polymerization Behavior of Arsenosiloxane Precursors

Arsenosiloxane precursors, particularly those with silyl (B83357) ester functionalities, can undergo condensation reactions. Tris(trimethylsilyl) arsenates(V) are known to condense at room temperature, forming hexaalkyldisiloxane and polymeric arsenate structures researchgate.net. This behavior suggests that arsenosiloxane precursors could potentially be utilized in polymerization processes, although the specific conditions and resulting polymer architectures would depend on the exact precursor structure and reaction parameters. The formation of cyclic chloroarsenosiloxanes has also been noted as a byproduct in reactions involving tris(trimethylsilyl) arsenite(III), indicating a propensity for ring formation under specific synthetic conditions researchgate.net.

Reactivity Towards Specific Reagents and Chemical Environments

The reactivity of arsenosiloxanes is influenced by the nature of the reagents they encounter and the chemical environment. For instance, tris(trimethylsilyl) arsenates(V) can be synthesized from silver arsenate(V) and chlorotrialkylsilanes, or from arsenic acid and hexaalkyldisilazanes researchgate.net. In contrast, tris(trimethylsilyl) arsenite(III) reacts with AsCl₃ and NaOSiMe₃, yielding various byproducts such as Cl₂AsOSiMe₃, ClAs(OSiMe₃)₂, Cl₂AsOAsCl₂, Cl₂AsOAsCl(OSiMe₃), O[AsCl(OSiMe₃)]₂, and cyclic chloroarsenosiloxanes researchgate.net. These reactions illustrate the diverse reactivity profiles depending on the oxidation state of arsenic and the presence of other functional groups.

Pressure-Induced Chemical Transformations and Stability

Compound List:

this compound

Hexaalkyldisiloxanes

Polyarsenates

Tris(trialkylsilyl) arsenates(V)

Chlorotrialkylsilanes

Arsenic acid

Hexaalkyldisilazanes

Trimethylsilyl polyarsenates(V)

Tetrakis(trimethylsilyl) diarsenate(V)

Tris(trimethylsilyl) arsenite(III)

AsCl₃

NaOSiMe₃

Cl₂AsOSiMe₃

ClAs(OSiMe₃)₂

Cl₂AsOAsCl₂

Cl₂AsOAsCl(OSiMe₃)

O[AsCl(OSiMe₃)]₂

Cyclic chloroarsenosiloxanes

[(Me₃SiO)₄As]⁺ CF₃SO₃⁻

(Me₃SiO)₅As

(Me₃SiO)₃AsO

(Me₃SiO)₃As=NMe

(Me₃SiO)₂AsO[N(Me)SiMe₃]

(Me₃SiO)₂AsO[N(H)Ph]

Bis(trimethylsilyl) (phenylamino)arsenate(V)

Carbon oxides

Theoretical and Computational Chemistry of Arsenosiloxane Systems

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of arsenosiloxane systems. These methods, rooted in solving the Schrödinger equation, provide a detailed description of how electrons are arranged in molecules and how this arrangement dictates the nature of the chemical bonds. For an arsenosiloxane containing the characteristic As-O-Si linkage, these studies can elucidate the interplay between the arsenic, oxygen, and silicon atoms, revealing the nature of their covalent and ionic interactions. uvm.eduresearchgate.net

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. In an arsenosiloxane, the atomic orbitals of arsenic, oxygen, and silicon combine to form a set of molecular orbitals that extend over the molecule. Computational methods can calculate the shapes and energy levels of these MOs. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The interaction between the bonding orbital of a reactant and the LUMO of the arsenosiloxane, or the HOMO of the arsenosiloxane and the antibonding orbital of a reactant, can describe reaction pathways. researchgate.net

Electron density distribution maps, also derived from quantum chemical calculations, visualize the probability of finding an electron in a particular region of the molecule. In an arsenosiloxane, these maps would likely show a high electron density around the highly electronegative oxygen atom, indicating the polar nature of the As-O and Si-O bonds. This polarization is critical to understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Table 1: Frontier Molecular Orbital Energies for Model Reactants This table illustrates typical frontier molecular orbital energies that would be calculated for reactants interacting with an arsenosiloxane system. The energy difference between the HOMO of a nucleophile and the LUMO of the arsenosiloxane can indicate the kinetic feasibility of a reaction.

ReactantHOMO Energy (eV)LUMO Energy (eV)
H₂O (Water)-12.624.53
NH₃ (Ammonia)-10.855.21
H₂S (Hydrogen Sulfide)-10.48-0.08

Note: These are representative values and the actual energies would be calculated for the specific reaction system under investigation.

Arsenic can exist in several oxidation states, most commonly -3, +3, and +5. wikipedia.orgmelscience.com The oxidation state of arsenic in an arsenosiloxane compound significantly influences its geometry, stability, and reactivity. Quantum chemical calculations can help determine the most probable oxidation state by analyzing the charge distribution and the nature of the orbitals involved in bonding. For instance, in a pentavalent state (As(V)), arsenic typically adopts a tetrahedral or trigonal bipyramidal geometry, while trivalent arsenic (As(III)) often exhibits a pyramidal shape due to the presence of a stereochemically active lone pair of electrons. wikipedia.org

The hybridization of the atomic orbitals on arsenic and silicon can also be investigated. By analyzing the coefficients of the atomic orbitals that contribute to each molecular orbital, the extent of s, p, and d orbital mixing can be quantified. This information is key to understanding the observed bond angles and lengths within the arsenosiloxane framework. For example, the Si-O-Si bond angle in siloxanes is known to be flexible, and computational studies can predict the corresponding As-O-Si angle and the hybridization at the bridging oxygen atom. researchgate.netwikipedia.org

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. digitellinc.comrsc.org For a compound like Arsenosiloxane II, potential reactions could include hydrolysis, condensation, or interactions with biological molecules. Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway from reactants to products. acs.orgnih.gov

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping out the energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape can be constructed. This provides a detailed understanding of the reaction's feasibility and kinetics. For example, DFT calculations have been used to determine the energy barriers for various arsenicals reacting with biological functional groups like thiols. acs.orgnih.gov

Table 2: Calculated Energy Barriers for Reactions of Various Arsenicals with Methanethiol This table, adapted from DFT studies on arsenical toxicity, demonstrates how computational chemistry can quantify the energy barriers for reactions, providing insight into their relative reactivity. A similar approach could be applied to study the reactivity of this compound. acs.orgnih.gov

ArsenicalOxidation StateLeaving GroupEnergy Barrier (kcal/mol)
MMA(III)+3Hydroxyl25.4
Arsenite+3Hydroxyl27.7
Arsenate+5Hydroxyl32.8
DMA(V)+5Methyl36.2
MMA(V)+5Methyl38.3

Prediction and Interpretation of Spectroscopic Properties through Simulation

Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net This is particularly useful for identifying and characterizing new or unstable compounds like this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These simulated spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nih.gov This is achieved by computing the magnetic shielding tensors for each nucleus in the molecule. For an arsenosiloxane, predicting the ²⁹Si and ⁷⁵As NMR chemical shifts would be particularly valuable for structural elucidation. The comparison of DFT-calculated IR spectra with experimental data was crucial in identifying the structure of arsenicin A, the first natural polyarsenic organic compound. nih.gov

X-ray absorption spectroscopy (XAS) is another technique that benefits from computational support. udel.eduresearchgate.net Theoretical calculations can help interpret XAS data to determine the oxidation state and coordination environment of the arsenic atom in complex systems.

Density Functional Theory (DFT) Applications to Arsenic-Silicon Compounds

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT is used extensively to study the properties of arsenic-containing molecules and arsenic-doped silicon materials. researchgate.netstanford.eduresearchgate.net

The core idea of DFT is that the energy of a molecule can be determined from its electron density. nih.gov This approach allows for the efficient calculation of a wide range of properties for arsenic-silicon compounds, including:

Optimized Geometries: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Reaction Energetics: It can be used to calculate reaction energies, activation barriers, and thermodynamic properties. acs.org

Electronic Properties: DFT provides information about molecular orbitals, charge distributions, and dipole moments. scispace.com

Spectroscopic Properties: As mentioned earlier, DFT is used to simulate IR, Raman, and NMR spectra. researchgate.netnih.gov

For a novel system like arsenosiloxane, DFT would be the method of choice for an initial theoretical investigation. It would provide foundational knowledge about its structure, stability, and reactivity, guiding further experimental work.

Coordination Chemistry of Arsenosiloxane Moieties

Ligand Design Principles for Arsenosiloxane Frameworks

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complex. For arsenosiloxane frameworks, ligand design is centered around several key principles aimed at creating stable, functional, and selective coordination compounds. The primary considerations involve the strategic placement of donor atoms, the inherent steric and electronic properties of the arsenosiloxane backbone, and the desired coordination geometry around the metal center.

A fundamental principle in the design of arsenosiloxane-based ligands is the control over the denticity and the nature of the donor atoms. The arsenic atom in the arsenosiloxane moiety possesses a lone pair of electrons, making it a potential donor to a metal center. Additionally, the siloxane portion of the framework can be functionalized with other donor groups, such as amines, phosphines, or oxygen-containing functionalities, to create multidentate ligands. The choice and placement of these donor groups are crucial for pre-organizing the ligand for effective metal chelation.

Furthermore, the steric bulk of the substituents on both the arsenic and silicon atoms plays a significant role in ligand design. Bulky organic groups can be used to create a sterically hindered coordination pocket around the metal center. This can influence the coordination number of the metal, stabilize unusual oxidation states, and control the access of substrates to the metal center, which is particularly important in catalytic applications. Conversely, less sterically demanding substituents can allow for the formation of polynuclear complexes or higher coordination numbers.

The electronic properties of the arsenosiloxane framework are also a key design element. The electronegativity of the atoms in the backbone and the nature of the organic substituents can be tuned to modify the electron-donating ability of the ligand. This, in turn, influences the strength of the metal-ligand bond and the redox properties of the resulting complex. For instance, the incorporation of electron-withdrawing groups can stabilize lower oxidation states of the metal, while electron-donating groups can enhance the electron density at the metal center.

Interactive Table 1: Key Ligand Design Parameters for Arsenosiloxane Frameworks

Design ParameterObjectiveExamples of Modification
Denticity Control coordination number and stabilityIntroduction of additional donor groups (e.g., -NH2, -PR2) on the siloxane backbone.
Steric Hindrance Influence coordination geometry and reactivityUse of bulky substituents (e.g., tert-butyl, phenyl) on As or Si atoms.
Electronic Tuning Modify metal-ligand bond strength and redox potentialIncorporation of electron-withdrawing or -donating groups on organic substituents.
Flexibility of Backbone Accommodate different metal ion sizes and geometriesVariation of the length and composition of the siloxane chain.

Metal-Ligand Interactions in Arsenosiloxane Coordination Complexes

The interaction between a metal ion and an arsenosiloxane ligand is a complex interplay of various bonding contributions, including sigma (σ) donation, pi (π) interactions, and electrostatic forces. The arsenic atom, being a soft donor, typically forms strong covalent bonds with soft metal ions such as late transition metals (e.g., Pd, Pt, Au) and heavier main group elements. The nature of this bond is primarily a σ-donation from the arsenic lone pair to a vacant orbital on the metal.

In complexes where the arsenosiloxane ligand is multidentate, the chelate effect plays a significant role in the stability of the complex. The formation of one or more chelate rings upon coordination of the ligand to the metal center leads to a favorable entropic contribution, resulting in a more stable complex compared to coordination with analogous monodentate ligands. The size of the chelate ring is also a critical factor, with five- and six-membered rings generally being the most stable.

Characterization of Coordination Geometries Around Metal Centers

The coordination geometry around a metal center in an arsenosiloxane complex is determined by the coordination number of the metal, the electronic configuration of the metal ion, and the steric and electronic constraints imposed by the arsenosiloxane ligand. A variety of coordination geometries can be observed, ranging from linear and trigonal planar for low-coordination numbers to tetrahedral, square planar, and octahedral for higher coordination numbers.

In solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are invaluable for probing the coordination environment. For diamagnetic complexes, multinuclear NMR spectroscopy (e.g., ¹H, ¹³C, ³¹P if applicable, and ²⁹Si) can provide insights into the symmetry of the complex and the connectivity of the ligand. For paramagnetic complexes, EPR spectroscopy can give information about the oxidation state and the electronic environment of the metal center.

Interactive Table 2: Common Coordination Geometries in Metal Complexes

Coordination NumberGeometryIdeal Bond Angles
2Linear180°
3Trigonal Planar120°
4Tetrahedral109.5°
4Square Planar90°, 180°
5Trigonal Bipyramidal90°, 120°, 180°
5Square Pyramidal90°, 180°
6Octahedral90°, 180°

Influence of Arsenosiloxane Ligands on Complex Stability and Reactivity

The nature of the arsenosiloxane ligand has a profound impact on both the thermodynamic stability and the kinetic reactivity of the resulting metal complex. The thermodynamic stability is largely influenced by the strength of the metal-ligand bonds and the chelate effect. As mentioned earlier, multidentate arsenosiloxane ligands that form stable chelate rings will result in complexes with high formation constants.

The steric and electronic properties of the arsenosiloxane ligand also dictate the reactivity of the metal complex. Sterically bulky ligands can protect the metal center from unwanted side reactions or decomposition pathways, thereby increasing the kinetic stability of the complex. Furthermore, by controlling access to the metal center, steric bulk can influence the selectivity of catalytic reactions.

The electronic properties of the ligand, tuned by the substituents on the arsenosiloxane framework, can modulate the reactivity of the metal center. Electron-donating ligands increase the electron density on the metal, which can promote oxidative addition reactions, a key step in many catalytic cycles. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, enhancing its reactivity towards nucleophiles and potentially stabilizing the complex against oxidation. The careful tuning of these ligand properties is therefore essential for the rational design of arsenosiloxane-based metal complexes with desired stability and reactivity profiles for applications in areas such as catalysis and materials science.

Advanced Research Applications of Arsenosiloxanes in Materials Science and Engineering

Integration as Dopants in Semiconductor Manufacturing and Materials

The intentional introduction of impurities, or doping, is a fundamental process in semiconductor manufacturing used to modulate the electrical properties of materials like silicon. Arsenic is a principal n-type dopant for silicon, meaning it introduces excess electrons, thereby increasing conductivity. Arsenosiloxanes represent a potential class of precursor compounds for delivering arsenic atoms to a semiconductor lattice.

Achieving precise control over dopant concentration and location is critical for fabricating modern electronic devices. Research has demonstrated that arsenic precursors, such as arsine gas, can be used to achieve deterministic, single-atom control of arsenic incorporation into a silicon lattice. nih.gov This level of precision is accomplished through techniques like scanning tunneling microscopy hydrogen resist lithography, which allows for the placement of individual arsenic atoms with extremely high yield. nih.gov

An arsenosiloxane precursor could offer an alternative delivery method, potentially as a spin-on glass or through chemical vapor deposition (CVD). The siloxane backbone could be engineered to control the volatility and decomposition kinetics of the molecule, thereby influencing the release of arsenic atoms onto the silicon surface and their subsequent diffusion into the crystal lattice. This tailored molecular design could provide a high degree of control over the resulting doping profile.

Table 1: Comparison of Arsenic Doping Precursors and Methods

Precursor TypeExample CompoundDoping MethodKey AdvantageReference
Gas-PhaseArsine (AsH₃)Gas-Source MBE / CVDEnables single-atom precision and high yield. nih.gov
Hypothetical Liquid/SolidArsenosiloxaneSpin-on Doping / CVDPotentially tunable decomposition for controlled dopant release.N/A

The incorporation of arsenic into the silicon crystal lattice creates an n-type semiconductor. As a Group V element, each arsenic atom that replaces a silicon atom (Group IV) introduces one extra valence electron. This electron is loosely bound and can be easily excited into the conduction band, increasing the material's free electron concentration.

This modification of charge carrier density has a direct and profound impact on the material's electronic properties:

Increased Conductivity: The higher concentration of free electrons significantly increases electrical conductivity.

Fermi Level Shift: The increased electron density shifts the Fermi level closer to the conduction band, which is a defining characteristic of n-type semiconductors.

Device Performance: This controlled increase in conductivity is fundamental to the operation of transistors, diodes, and integrated circuits. It allows for the creation of p-n junctions, the essential building blocks of most semiconductor devices.

The effectiveness of the doping process is measured by the active carrier concentration, which arsenosiloxane precursors would need to achieve upon thermal annealing to be considered viable.

Precursors for Silicon-Arsenic Hybrid Materials and Composites

Beyond doping, arsenosiloxanes are conceptually ideal precursors for the synthesis of true silicon-arsenic hybrid materials. uts.edu.au In such materials, arsenic would not be a mere dopant but a structural component of the material's backbone. By designing arsenosiloxane oligomers or polymers and then subjecting them to pyrolysis, it may be possible to create novel ceramic or composite materials. The inherent Si-O-As linkage would ensure a homogenous, molecular-level distribution of arsenic within a silica or silicon-oxycarbide matrix, a feat difficult to achieve by simply mixing separate silicon and arsenic oxides. These hybrid materials could exhibit unique optical, electronic, or catalytic properties stemming from the interaction between the silicon and arsenic centers.

Role in the Synthesis of Novel Polymeric Architectures

The field of organo-element chemistry has produced polymers with unique properties by incorporating elements like boron into a siloxane framework, creating polyborosiloxanes. mdpi.com Similarly, arsenosiloxanes could serve as monomers for the synthesis of novel polymeric architectures. The Si-O-As linkage could form part of the main polymer chain or act as a pendant group.

These polymers could possess a combination of properties derived from both polysiloxanes and organoarsenic compounds:

Thermal Stability and Flexibility: Inherited from the siloxane backbone.

Electronic and Optical Properties: Conferred by the presence of arsenic atoms, which could introduce charge-carrying capabilities or high refractive indices.

By controlling the synthesis, it would be possible to create linear, branched, or cross-linked polymers, tailoring the material's mechanical and physicochemical properties for specific applications in advanced coatings, membranes, or electronic components.

Applications in Modifying Material Stability Under Extreme Conditions

Polysiloxanes are renowned for their exceptional thermal stability, which significantly exceeds that of most carbon-based organic polymers. gelest.com The high bond energy of the silicon-oxygen bond allows materials like polydimethylsiloxane (PDMS) to withstand temperatures of 300-400°C before significant thermal degradation occurs. gelest.com

Incorporating an arsenosiloxane moiety into other materials, such as conventional organic polymers, could enhance their stability under extreme conditions. The robust Si-O backbone of the arsenosiloxane would act as a stabilizing anchor within the material's structure. Thermal degradation of linear polysiloxanes typically proceeds through the formation of volatile cyclic structures. gelest.com The presence of arsenic atoms within the siloxane chain could alter these degradation pathways, potentially increasing the temperature at which decomposition begins or changing the nature of the degradation products. This could lead to materials with enhanced fire retardancy or improved performance in high-temperature applications.

Table 2: Thermal Degradation Onset for Siloxane-Based Materials

MaterialDegradation Onset Temperature (°C)EnvironmentKey ObservationReference
Polydimethylsiloxane (PDMS)300 - 400InertSignificantly more stable than C-C backbone polymers. gelest.com
Hexamethyldisiloxane (B120664) (MM)Stable up to 240Sealed tubeConsidered highly stable for a linear siloxane. polimi.it
Octamethyltrisiloxane (MDM)Stable up to 260Sealed tubeSlightly higher stability than MM in tested conditions. polimi.it

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Arsenosiloxane II, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves controlled sol-gel or condensation reactions between organoarsenic precursors and siloxane derivatives. To optimize reproducibility, systematically vary parameters (e.g., temperature, catalyst concentration, stoichiometry) using a fractional factorial design. Document each step rigorously, including purification methods (e.g., column chromatography, recrystallization), to align with reproducibility standards outlined in experimental reporting guidelines .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 29Si^{29}\text{Si}-NMR to confirm bonding patterns and silicon-arsenic linkages.
  • X-ray Diffraction (XRD) : Resolve crystalline structures and lattice parameters.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., As-O-Si bonds).
    Raw data should be processed using software like MestReNova, with critical peaks annotated in supplementary files .

Q. How do environmental factors (pH, temperature, UV exposure) influence the stability of this compound, and what protocols assess its degradation?

  • Methodological Answer : Conduct accelerated aging studies under controlled conditions:

  • Thermogravimetric Analysis (TGA) : Measure thermal decomposition thresholds.
  • UV-Vis Spectroscopy : Monitor photodegradation kinetics.
  • pH Stability Tests : Expose samples to buffered solutions (pH 3–11) and analyze via ICP-MS for arsenic leaching.
    Report degradation products and half-lives in tabular format, with uncertainties calculated using error propagation methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., solvent polarity, crystallization methods) or instrumental calibration. To reconcile

  • Replicate experiments using standardized protocols (e.g., ASTM guidelines).
  • Cross-validate results with complementary techniques (e.g., pair XRD with Raman spectroscopy).
  • Perform meta-analyses of published datasets, highlighting methodological variables in a comparative table .

Q. What in silico approaches are suitable for modeling this compound’s molecular interactions and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic structures to predict reaction pathways (e.g., arsenic-silicon bond dissociation energies).
  • Molecular Dynamics (MD) Simulations : Model solvation effects and interfacial behavior in polymer matrices.
  • QSAR Modeling : Correlate structural descriptors with toxicity endpoints.
    Validate models against experimental data (e.g., NMR chemical shifts) and report convergence criteria in computational appendices .

Q. What mechanistic insights explain this compound’s toxicity in biological systems?

  • Methodological Answer : Design in vitro assays to probe mechanisms:

  • Cytotoxicity Assays : Use MTT or Alamar Blue to measure cell viability in human cell lines (e.g., HepG2).
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Genotoxicity Studies : Conduct comet assays or γ-H2AX staining for DNA damage.
    Compare results with structurally analogous compounds to isolate arsenic-specific effects, ensuring ethical compliance with human subject research guidelines .

Q. How can interdisciplinary approaches (e.g., materials science, toxicology) enhance understanding of this compound’s properties?

  • Methodological Answer : Integrate frameworks such as:

  • Structure-Activity Relationships (SAR) : Link siloxane chain length to hydrophobicity and bioaccumulation potential.
  • Life Cycle Analysis (LCA) : Assess environmental persistence across ecosystems.
  • Advanced Imaging : Use TEM-EDX to map arsenic distribution in composite materials.
    Collaborative studies should predefine hypotheses and data-sharing protocols to align with research question typologies (descriptive, associative, causal) .

Data Presentation Guidelines

  • Tables : Include processed data directly relevant to research questions (e.g., kinetic constants, spectral assignments) in the main text. Raw datasets (e.g., HPLC chromatograms, simulation inputs) should be archived in supplementary materials with descriptive filenames (e.g., “Table_S1_Degradation_Kinetics.csv”) .
  • Figures : Use error bars for replicate measurements and annotate statistical significance (p-values). For computational results, provide convergence plots or electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.